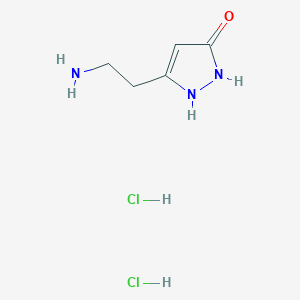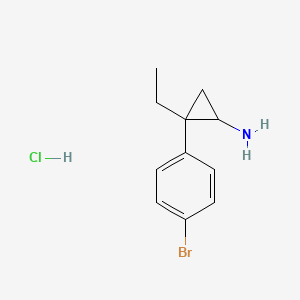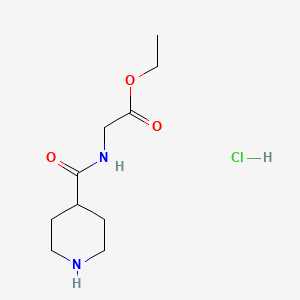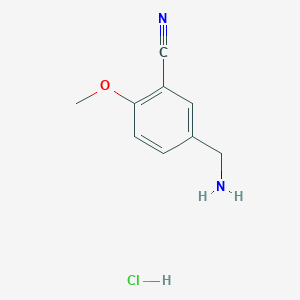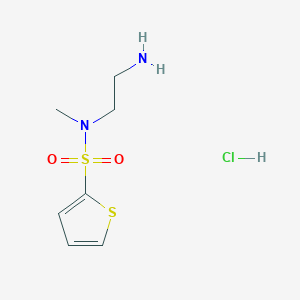
2-amino-3-(4-bromo-1H-pyrazol-1-yl)propanoic acid hydrochloride
Descripción general
Descripción
“2-amino-3-(4-bromo-1H-pyrazol-1-yl)propanoic acid hydrochloride” is a chemical compound with the CAS Number: 1461704-61-9 . It has a molecular weight of 270.51 . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “2-amino-3-(4-bromo-1H-pyrazol-1-yl)propanoic acid hydrochloride” is 1S/C6H8BrN3O2.ClH/c7-4-1-9-10(2-4)3-5(8)6(11)12;/h1-2,5H,3,8H2,(H,11,12);1H .
Physical And Chemical Properties Analysis
“2-amino-3-(4-bromo-1H-pyrazol-1-yl)propanoic acid hydrochloride” is a powder that is stored at room temperature . It has a molecular weight of 270.51 .
Aplicaciones Científicas De Investigación
Functional Modification of Hydrogels
Hydrogels prepared by radiation-induced polymerization have been modified using various amine compounds, including pyrazole derivatives, to improve their swelling properties and thermal stability. These modified polymers show promising biological activities, suggesting potential medical applications. The study highlights the utility of pyrazole derivatives in modifying material properties for specific applications, which could include tissue engineering or drug delivery systems (Aly & El-Mohdy, 2015).
Synthesis and Structural Analysis
Pyrazole compounds have been synthesized and analyzed for their structure, utilizing techniques such as X-ray crystallography. The complex nature of these compounds' formation and their interactions, including hydrogen bonding and bromine interactions, are of interest in the field of crystallography and molecular design. Such studies contribute to our understanding of molecular interactions and the design of new compounds with desired properties (Kumarasinghe, Hruby, & Nichol, 2009).
Generation of Structurally Diverse Libraries
Research has explored the use of pyrazole derivatives as starting materials in reactions to generate a structurally diverse library of compounds. This approach is significant for drug discovery and materials science, where the creation of new molecules with varied structures can lead to the discovery of compounds with novel properties or biological activities (Roman, 2013).
Synthesis of New Polyheterocyclic Ring Systems
The precursor 3-amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine has been used to synthesize new polyheterocyclic ring systems. This research exemplifies the utility of pyrazole derivatives in synthesizing complex molecules, which could have applications in developing new pharmaceuticals or organic materials with specific functions (Abdel‐Latif, Mehdhar, & Abdel-Ghani, 2019).
Green Chemistry Approaches
The synthesis of pyrano[2,3-c]pyrazoles and pyrazolo[1,5-a]pyrimidines using green chemistry principles demonstrates an environmentally friendly approach to chemical synthesis. These methods minimize the use of toxic solvents and promote the efficient synthesis of pyrazole derivatives, which can be essential in pharmaceutical manufacturing and materials science (Al-Matar, Khalil, Adam, & Elnagdi, 2010).
Safety And Hazards
The compound has been classified with the signal word “Warning” and is associated with hazard statements H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Propiedades
IUPAC Name |
2-amino-3-(4-bromopyrazol-1-yl)propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrN3O2.ClH/c7-4-1-9-10(2-4)3-5(8)6(11)12;/h1-2,5H,3,8H2,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXPCSCUDXNSDJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CC(C(=O)O)N)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-3-(4-bromo-1H-pyrazol-1-yl)propanoic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



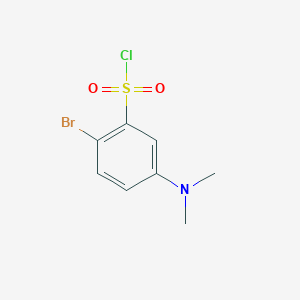

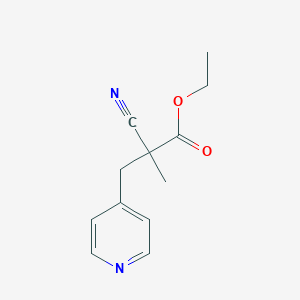

![Benzyl 3-aminobicyclo[2.2.1]heptane-2-carboxylate hydrochloride](/img/structure/B1378629.png)
